molecular formula C21H32N6O4S B2756016 4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate CAS No. 1801187-61-0

4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

Cat. No. B2756016
CAS RN: 1801187-61-0
M. Wt: 464.59
InChI Key: YXSXASYTJMFBOJ-KAECKJJSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C21H32N6O4S and its molecular weight is 464.59. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Compounds featuring azido groups and imino linkages are often explored for their potential in material science, especially in the development of novel polymers and coatings. The presence of azido groups allows for unique reactivity through click chemistry, a powerful tool for building complex molecules with precision. This reactivity can be leveraged to create polymers with specific properties, such as enhanced thermal stability or mechanical strength. For instance, azido groups can participate in [3+2] cycloaddition reactions, enabling the construction of polymeric networks with tailored functionalities (K. Wojciechowski, 2001).

Pharmaceutical Applications

In pharmaceutical research, morpholinium compounds and sulfonate groups are frequently studied for their biological activities and roles as potential drug candidates or intermediates in drug synthesis. Morpholinium rings, for example, are part of several pharmacophores and can enhance the solubility and bioavailability of drug molecules. Similarly, sulfonate esters are used as intermediates in the synthesis of drugs, including those with antimicrobial properties. The synthesis and antimicrobial activity of novel quinazolinone derivatives, including those with benzenesulfonate groups, highlight the importance of these functionalities in developing new therapeutic agents (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

properties

InChI

InChI=1S/C14H25N6O.C7H8O3S/c1-20(8-10-21-11-9-20)7-6-16-12-17-13-2-4-14(5-3-13)18-19-15;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSXASYTJMFBOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCC(CC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

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